molecular formula C11H17NO3 B13151297 (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine

(R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine

Cat. No.: B13151297
M. Wt: 211.26 g/mol
InChI Key: WYQUYSRUIVFEII-SSDOTTSWSA-N
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Description

®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of new functional groups on the phenyl ring.

Scientific Research Applications

®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine: The enantiomer of the compound with similar structural properties but different stereochemistry.

    3,4,5-Trimethoxyphenethylamine: A related compound with a similar phenyl ring substitution pattern but different backbone structure.

Uniqueness: ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of three methoxy groups on the phenyl ring, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R)-1-(3,4,5-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3/t7-/m1/s1

InChI Key

WYQUYSRUIVFEII-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)OC)OC)OC)N

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)N

Origin of Product

United States

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